
2,3,4-Trichloro-5-phenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-5-phenylthiophene is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The compound is substituted with three chlorine atoms at positions 2, 3, and 4, and a phenyl group at position 5. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-phenylthiophene typically involves the chlorination of 5-phenylthiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as microwave-assisted synthesis and high-throughput screening of catalysts are also employed to streamline the production process .
化学反応の分析
Types of Reactions
2,3,4-Trichloro-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the chlorine atoms.
Nucleophilic Substitution: Nucleophiles can attack the carbon atoms bonded to chlorine, leading to substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2,3,4-tribromo-5-phenylthiophene, while nucleophilic substitution with sodium methoxide can produce 2,3,4-trimethoxy-5-phenylthiophene .
科学的研究の応用
2,3,4-Trichloro-5-phenylthiophene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its favorable electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the fabrication of advanced materials, including sensors and optoelectronic devices.
Chemical Research: It is employed as a model compound in studies of reaction mechanisms and synthetic methodologies
作用機序
The mechanism of action of 2,3,4-Trichloro-5-phenylthiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the phenyl group can influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 2,3,5-Trichloro-4-phenylthiophene
- 2,4,5-Trichloro-3-phenylthiophene
- 2,3,4-Trichloro-5-methylthiophene
Uniqueness
2,3,4-Trichloro-5-phenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not perform as effectively .
特性
CAS番号 |
35342-76-8 |
|---|---|
分子式 |
C10H5Cl3S |
分子量 |
263.6 g/mol |
IUPAC名 |
2,3,4-trichloro-5-phenylthiophene |
InChI |
InChI=1S/C10H5Cl3S/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H |
InChIキー |
WWVRYPUAHAGYDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



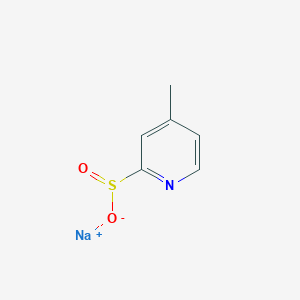
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
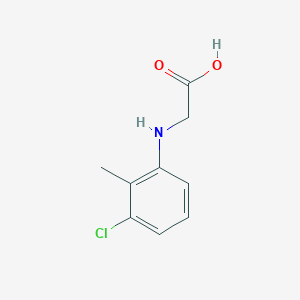
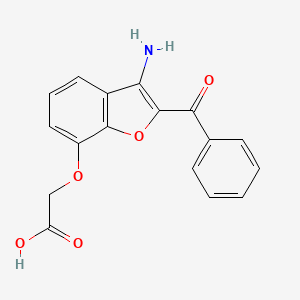


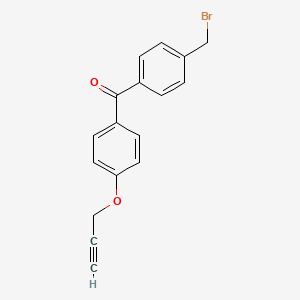


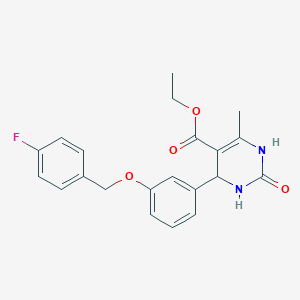
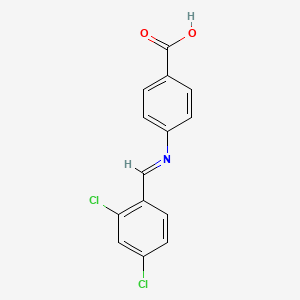
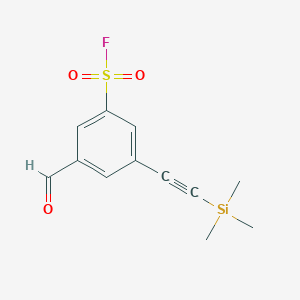
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
